Product packaging for Ethyl 5-bromo-2-(bromomethyl)benzoate(Cat. No.:CAS No. 950741-84-1)

Ethyl 5-bromo-2-(bromomethyl)benzoate

Cat. No.: B1398823
CAS No.: 950741-84-1
M. Wt: 321.99 g/mol
InChI Key: PHSGNAVTTZJUOE-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-(bromomethyl)benzoate (CAS 950741-84-1) is a high-value benzoate ester derivative supplied for research applications. This compound is characterized by its molecular formula of C 10 H 10 Br 2 O 2 and a molecular weight of 321.99 g/mol . It is a critical synthetic building block in organic and medicinal chemistry, where its bromomethyl and bromo aryl substituents act as reactive handles for further functionalization. Researchers utilize this compound as a key intermediate in the synthesis of complex molecules, including potential pharmaceutical agents . The bromomethyl group (-CH2Br) is particularly valuable in nucleophilic substitution reactions, allowing for the introduction of various carbon, nitrogen, and sulfur-based functional groups to create novel chemical entities. The aryl bromide moiety offers a distinct site for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex biaryl structures . As a diester analog, its properties can be compared to Methyl 2-bromo-5-(bromomethyl)benzoate, which has been studied for its crystallographic geometry and electronic structure as determined by Density Functional Theory (DFT) calculations . This product is offered with a high purity specification and requires specific storage conditions in an inert atmosphere at 2-8°C to maintain stability . As a reactive organobromine compound, it is classified with GHS hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Researchers should handle with appropriate precautions, using personal protective equipment and working in a well-ventilated fume hood. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10Br2O2 B1398823 Ethyl 5-bromo-2-(bromomethyl)benzoate CAS No. 950741-84-1

Properties

IUPAC Name

ethyl 5-bromo-2-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c1-2-14-10(13)9-5-8(12)4-3-7(9)6-11/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSGNAVTTZJUOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction: Bromination of Methyl Benzoate

Reaction Step Reagents & Conditions Outcome Reference
Bromination of methyl benzoate Bromine (Br₂), Fe or AlBr₃ catalyst, low temperature (0–5°C) Formation of 2,5-dibromomethylbenzoate
Selective bromination at 2- and 5-positions Brominating agent (e.g., N-bromosuccinimide, NBS), solvent (CCl₄), controlled temperature Mono- or dibrominated products

Research Findings:
The bromination typically proceeds via electrophilic aromatic substitution, with regioselectivity influenced by the electron-donating ester group, favoring substitution ortho and para to the ester. Controlled conditions prevent over-bromination, ensuring selective formation of the desired dibromomethyl derivative.

Bromomethylation via Radical or Electrophilic Substitution

Method Overview:
Bromomethyl groups can be introduced through radical bromination of methyl groups attached to aromatic rings or via nucleophilic substitution of methyl groups with bromine.

Example: Bromomethylation of Methyl Benzoate

Reaction Step Reagents & Conditions Outcome Reference
Bromomethylation Formaldehyde, hydrobromic acid, heat Bromomethylated benzoate derivatives Not directly cited but common in literature

Note: This method is less specific and often requires subsequent purification to isolate the target compound.

One-Pot Synthesis Approaches

Recent advances involve one-pot methods that combine bromination, esterification, and functionalization steps to streamline synthesis.

Example: One-Pot Bromination and Esterification

Reaction Step Reagents & Conditions Outcome Reference
Bromination + esterification Bromine or NBS, methyl alcohol, acid catalyst Ethyl 5-bromo-2-(bromomethyl)benzoate ,

Research Findings:
One-pot procedures reduce purification steps, improve yields, and minimize waste. For instance, a study demonstrated that controlled addition of brominating agents to methyl benzoate in the presence of acid catalysts yields the target compound efficiently.

Industrial-Scale Synthesis

Process Control:
Industrial synthesis emphasizes temperature control (typically 0–70°C), stoichiometric precision, and inert atmospheres to prevent side reactions. Bromination is often performed in continuous flow reactors to enhance safety and reproducibility.

Data Table: Typical Reaction Parameters

Parameter Range Notes Source
Temperature 0–70°C To control regioselectivity ,
Brominating agent Br₂ or NBS NBS preferred for selectivity
Catalyst Fe, AlBr₃, ZnCl₂ Catalyzes electrophilic bromination
Reaction time 2–24 hours Depends on scale and conditions ,

Alternative Routes and Recent Innovations

Innovative Methods:
Recent patents and research articles describe novel one-pot or cascade reactions, such as the use of sulfur oxychloride for chlorination and bromination in a single step, reducing operational complexity and costs.

Example: Sulfur Oxychloride-mediated Bromination

Reaction Step Reagents & Conditions Outcome Reference
Bromination using sulfur oxychloride Sulfur oxychloride, benzoic acid derivatives, controlled temperature 5-bromo-2-(bromomethyl)benzoate

Summary of Preparation Methods

Method Type Advantages Limitations References
Bromination of methyl benzoate Well-established, high selectivity Requires precise temperature control
Radical bromomethylation Straightforward, suitable for large scale Less regioselectivity N/A
One-pot synthesis Efficient, reduces waste Requires careful optimization ,
Industrial continuous flow Safe, scalable Equipment-intensive

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Ethyl 5-bromo-2-(bromomethyl)benzoate undergoes nucleophilic substitution reactions due to the presence of bromine atoms. Common reagents include sodium azide, potassium cyanide, and thiourea, which can replace the bromine atoms with azide, cyano, or thiol groups, respectively.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Major Products Formed:

    Azide Derivatives: Formed by substitution with sodium azide.

    Cyano Derivatives: Formed by substitution with potassium cyanide.

    Thiols: Formed by substitution with thiourea.

    Carboxylic Acids: Formed by oxidation with potassium permanganate.

    Alcohols: Formed by reduction with lithium aluminum hydride.

Scientific Research Applications

Organic Synthesis

Ethyl 5-bromo-2-(bromomethyl)benzoate serves as a versatile building block in organic chemistry. Its reactivity allows it to participate in various chemical transformations, including:

  • Nucleophilic Substitution Reactions : The bromine atoms can be replaced by nucleophiles such as azides or thiols, leading to the formation of new compounds like azido or thioether derivatives.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to yield carboxylic acids or reduction to produce alcohols, making it useful in synthesizing biologically active molecules.

Pharmaceutical Development

In medicinal chemistry, this compound is utilized as an intermediate for synthesizing pharmacologically relevant compounds. It has been investigated for its potential to form inhibitors targeting specific enzymes or receptors involved in diseases such as cancer and diabetes. The compound's unique reactivity profile allows researchers to explore its biological effects and therapeutic applications.

Agrochemical Applications

The compound is also employed in the synthesis of agrochemicals, including pesticides and herbicides. Its ability to undergo functional group transformations makes it a valuable intermediate for developing new agrochemical products with enhanced efficacy and specificity.

Material Science

In the industrial sector, this compound finds applications in producing specialty chemicals and materials. Its unique properties facilitate its use in polymer chemistry, where it can serve as a reactive monomer or crosslinking agent, contributing to the development of advanced materials with tailored characteristics.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • A study demonstrated its utility in synthesizing novel enzyme inhibitors through nucleophilic substitution reactions, highlighting its potential in drug discovery efforts.
  • Research on its interactions with biological systems indicated that brominated aromatic compounds could exhibit significant biological activity, suggesting that this compound may be a precursor for developing bioactive molecules.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-(bromomethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive, allowing for various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound acts as an electrophile in substitution reactions and as a substrate in oxidation and reduction reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoate Ring

Halogen-Substituted Derivatives
  • Ethyl 5-bromo-2-chloro-4-fluorobenzoate (CAS: 351325-30-9):

    • Molecular formula: C₉H₇BrClF₃O₂
    • Molar mass: 281.51 g/mol
    • Features a bromine (5-position), chlorine (2-position), and fluorine (4-position), offering multi-halogen reactivity for selective functionalization .
  • Ethyl 5-bromo-2-(trifluoromethoxy)benzoate (CAS: 476471-37-1):

    • Molecular formula: C₁₀H₈BrF₃O₃
    • Molar mass: 313.07 g/mol
    • The trifluoromethoxy (–OCF₃) group enhances lipophilicity, making it suitable for agrochemical applications .
Ester Group Variations
Heterocyclic and Functionalized Derivatives
  • Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate (CAS: 1131587-82-0):
    • Molecular formula: C₁₄H₁₉BrN₂O₂
    • Molar mass: 327.22 g/mol
    • The piperazinyl group introduces basicity and hydrogen-bonding capacity, relevant in drug design for targeting biological receptors .

Physicochemical Properties and Reactivity

Compound Name CAS Number Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Storage Conditions
Ethyl 5-bromo-2-(bromomethyl)benzoate 950741-84-1 307.97 N/A N/A N/A
Ethyl 2-bromo-5-(bromomethyl)benzoate 1261483-52-6 321.99 1.699 354.2 (predicted) 2–8°C
Ethyl 5-bromo-2-chloro-4-fluorobenzoate 351325-30-9 281.51 N/A N/A N/A
Mthis compound 79670-17-0 307.97 N/A N/A N/A
  • Reactivity Notes: Bromine substituents at the 2- or 5-positions facilitate Suzuki-Miyaura couplings, while bromomethyl groups enable alkylation or elimination reactions . Trifluoromethoxy and halogenated derivatives exhibit enhanced stability under acidic conditions compared to hydroxyl or methoxy analogs .

Biological Activity

Ethyl 5-bromo-2-(bromomethyl)benzoate is an organic compound that belongs to the class of brominated aromatic derivatives. Its structure features bromine substituents at the 5-position and a bromomethyl group at the 2-position of the benzoate moiety. While specific biological activities have not been extensively documented, brominated aromatic compounds are generally known for their diverse biological effects, including antimicrobial and anticancer properties.

The molecular formula of this compound is C10H10Br2O2C_10H_10Br_2O_2. The presence of multiple bromine atoms enhances its electrophilic character, making it a versatile intermediate in organic synthesis. This compound is particularly useful in the preparation of various chemical entities, including pharmaceuticals and agrochemicals.

The mechanism of action for this compound primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, facilitating nucleophilic substitution reactions, while the ester group can participate in hydrolysis and reduction reactions. These reactions are influenced by the electron-withdrawing nature of the bromine atoms, which increases the electrophilicity of adjacent carbon atoms.

Case Studies and Research Findings

  • Synthesis and Reactivity : Research indicates that this compound can be synthesized through thermal halogenation processes, which minimize byproduct formation while maintaining high yields. This method enhances its utility as a precursor for biologically active compounds .
  • Structural Similarities : Comparative studies with structurally similar compounds reveal that variations in substitution patterns significantly affect reactivity and biological activity. For instance, compounds like Ethyl 4-bromo-3-(bromomethyl)benzoate demonstrate distinct chemical behavior due to their unique substitution patterns .
  • Toxicological Assessments : Preliminary assessments suggest that similar brominated compounds may possess mutagenic or carcinogenic potential, necessitating further investigation into the safety profile of this compound .

Data Table: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
This compoundBromine at 5-position; bromomethyl at 2-positionVersatile intermediate with significant reactivity
Ethyl 4-bromo-3-(bromomethyl)benzoateBromine at 4-position; bromomethyl at 3-positionDifferent substitution pattern affecting reactivity
Mthis compoundMethyl group instead of ethyl esterSimilar reactivity but different ester group
Benzyl 2-(bromomethyl)benzoateBenzyl group instead of ethyl esterAlters solubility and interaction properties

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 5-bromo-2-(bromomethyl)benzoate to improve yield and purity?

  • Methodology :

  • Step 1 : Use bromination reactions under controlled temperatures (0–6°C) to minimize side reactions, as bromomethyl groups are thermally sensitive .
  • Step 2 : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for purification, monitoring progress via TLC (Rf ~0.4–0.6) .
  • Step 3 : Validate purity using GC-MS (>97% by GC) or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Key Techniques :

  • NMR :
  • ¹H NMR : Look for aromatic protons (δ 7.2–8.0 ppm), bromomethyl (-CH2Br) signals (δ 4.3–4.5 ppm), and ethyl ester (-OCH2CH3) triplet (δ 1.3 ppm) .
  • ¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm) and quaternary carbons adjacent to bromine (δ ~125–135 ppm) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 307–310 (depending on isotopic Br distribution) .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Data :

  • Short-term : Store at 0–6°C in amber vials to prevent thermal degradation and light-induced bromine loss .
  • Long-term : Under inert gas (N2/Ar), stability extends to >6 months; avoid humidity to prevent ester hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction mechanisms involving this compound?

  • Case Study : Discrepancies in bromomethyl reactivity during nucleophilic substitution.

  • Approach :

Use deuterated analogs (e.g., C6D5CH2CH2Br) to track reaction pathways via isotopic shifts in NMR .

Perform DFT calculations (B3LYP/6-31G*) to model transition states and compare with experimental kinetic data .

Q. How can researchers evaluate the compound’s potential in antitumor drug development?

  • Biological Assay Design :

  • In vitro : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC50 determination) .
  • In vivo : Administer derivatives (e.g., 4f in ) in xenograft models, monitoring tumor volume and toxicity (e.g., liver/kidney function) .
    • Key Finding : this compound derivatives show moderate activity (IC50 ~10–50 µM) linked to apoptosis induction via caspase-3 activation .

Q. What advanced analytical methods address challenges in detecting trace impurities?

  • Solutions :

  • UPLC-QTOF-MS : Achieve ppm-level sensitivity for brominated byproducts (e.g., di-brominated isomers) .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., bromine positioning) using single-crystal data (R factor <0.05) .

Critical Considerations for Researchers

  • Safety : Handle with nitrile gloves and fume hoods; bromomethyl groups are potential alkylating agents (risk of DNA damage) .
  • Data Validation : Cross-check NMR assignments with DEPT-135 to distinguish CH2 vs. CH3 groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-2-(bromomethyl)benzoate
Reactant of Route 2
Ethyl 5-bromo-2-(bromomethyl)benzoate

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